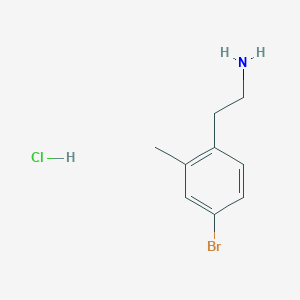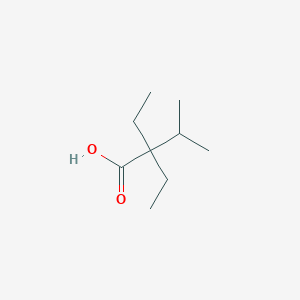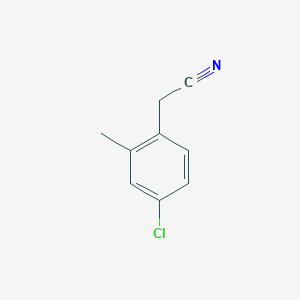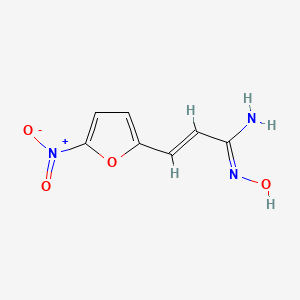
N'-hydroxy-3-(5-nitrofuran-2-yl)prop-2-enimidamide
Descripción general
Descripción
N-hydroxy-3-(5-nitrofuran-2-yl)prop-2-enimidamide, also known as N-hydroxy-5-nitrofuran-2-ylprop-2-enamide or NFPA, is an organic compound that has been used in numerous scientific research applications due to its unique properties. NFPA is a synthetic compound that was first synthesized in the early 1960s and has since been used in a variety of research fields, including biochemistry, physiology, and pharmacology. This compound has been used in various research applications due to its ability to act as an inhibitor, a catalyst, and a substrate for a variety of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
NFPA has been used in a variety of scientific research applications due to its unique properties. This compound has been used as an inhibitor of enzymes, as a catalyst in biochemical reactions, and as a substrate in biochemical processes. It has also been used to study the effects of drugs on the body, as well as to study the effects of various environmental factors on the body. Additionally, NFPA has been used to study the effects of various drugs on the nervous system and to study the effects of various drugs on the immune system.
Mecanismo De Acción
NFPA acts as an inhibitor of enzymes, a catalyst in biochemical reactions, and a substrate in biochemical processes. It works by binding to the active site of the enzyme, preventing it from catalyzing its reaction. It also works by binding to the substrate and promoting the reaction of the substrate with the enzyme. It is also able to bind to the receptor sites of cells, which can lead to changes in cell function.
Biochemical and Physiological Effects
NFPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, catalyze biochemical reactions, and act as a substrate in biochemical processes. It has also been shown to have an effect on the nervous system, the immune system, and the cardiovascular system. Additionally, NFPA has been shown to have an effect on the metabolism of drugs, as well as on the absorption and distribution of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NFPA has a number of advantages and limitations for laboratory experiments. One of the main advantages of this compound is its ability to act as an inhibitor, a catalyst, and a substrate in biochemical processes. Additionally, NFPA is relatively non-toxic and has a low boiling point, making it ideal for use in laboratory experiments. On the other hand, NFPA is a synthetic compound and is not found naturally in the body, so its effects may not be the same as those of naturally occurring compounds. Additionally, NFPA can be difficult to synthesize and is relatively expensive, making it difficult to use in large-scale experiments.
Direcciones Futuras
There are a number of potential future directions for the use of NFPA in scientific research. One potential direction is the use of NFPA as an inhibitor of enzymes involved in drug metabolism. Additionally, NFPA could be used to study the effects of drugs on the nervous system and the immune system. Another potential direction is the use of NFPA to study the effects of environmental factors on the body. Finally, NFPA could be used to study the effects of drugs on the cardiovascular system.
Métodos De Síntesis
NFPA is synthesized by a multi-step process that begins with the reaction of 5-nitrofuran-2-ylprop-2-enamide and hydroxylamine hydrochloride. This reaction produces N'-hydroxy-3-(5-nitrofuran-2-yl)prop-2-enimidamidenitrofuran-2-ylprop-2-enamide, which is then reacted with sodium methoxide to form N-hydroxy-3-(5-nitrofuran-2-yl)prop-2-enimidamide. This reaction is typically carried out in a two-phase system, with the organic phase containing the reactants and the aqueous phase containing the sodium methoxide. The reaction is typically carried out at a temperature of 80-90°C and a pressure of 1-3 atmospheres.
Propiedades
IUPAC Name |
(E)-N'-hydroxy-3-(5-nitrofuran-2-yl)prop-2-enimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c8-6(9-11)3-1-5-2-4-7(14-5)10(12)13/h1-4,11H,(H2,8,9)/b3-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXLRNQXCZVDOH-HNQUOIGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-3-(5-nitrofuran-2-yl)prop-2-enimidamide | |
CAS RN |
4928-23-8 | |
| Record name | N'-hydroxy-3-(5-nitrofuran-2-yl)prop-2-enimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2H,3H,4H-1lambda6-thieno[3,4-e][1,2,4]thiadiazine-1,1,3-trione](/img/structure/B6597358.png)
![N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B6597366.png)
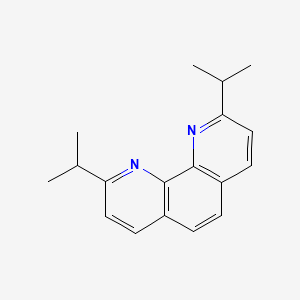



![3-[(3-aminopropyl)(hydroxy)phosphoryl]-2-methylpropanoic acid hydrochloride](/img/structure/B6597436.png)

